Methyl 6-aminoquinoline-3-carboxylate chemical structure and properties
Methyl 6-aminoquinoline-3-carboxylate chemical structure and properties
An In-Depth Technical Guide to Methyl 6-aminoquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, offers a unique combination of rigidity, aromaticity, and hydrogen bonding capability that makes it ideal for interacting with biological targets.[3] Within this important class of molecules, Methyl 6-aminoquinoline-3-carboxylate emerges as a particularly valuable building block for drug discovery. Its structure features three key points for chemical modification: a nucleophilic amino group at the 6-position, a versatile methyl ester at the 3-position, and the quinoline ring system itself, which can be further functionalized. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic routes, and its significant potential in the development of novel therapeutics for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Physicochemical Properties
The structural foundation of Methyl 6-aminoquinoline-3-carboxylate dictates its chemical behavior and potential biological interactions. Understanding its properties is the first step in leveraging its potential as a synthetic intermediate.
Chemical Structure:
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IUPAC Name: Methyl 6-aminoquinoline-3-carboxylate
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Molecular Formula: C₁₁H₁₀N₂O₂
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Molecular Weight: 202.21 g/mol
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Parent Acid CAS Number: 21872-88-8 (for 6-Aminoquinoline-3-carboxylic acid)[4]
The molecule comprises a quinoline core with an amine group (-NH₂) substituted at the C6 position and a methyl carboxylate group (-COOCH₃) at the C3 position. The electron-donating nature of the amino group and the electron-withdrawing character of the ester group create a unique electronic profile across the aromatic system, influencing its reactivity and binding properties.
Physicochemical Data Summary
Quantitative data for this specific molecule is not extensively published. The table below includes calculated values and data from its parent compound, 6-aminoquinoline, to provide a foundational understanding.
| Property | Value / Information | Source |
| Appearance | Pale yellow to brown solid (Predicted) | N/A |
| Molecular Weight | 202.21 g/mol | Calculated |
| Predicted XLogP3 | 1.3 (for parent 6-aminoquinoline) | [5] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 3 (from the ester oxygen and quinoline nitrogen) | Calculated |
| pKa | Data not available | N/A |
| Melting Point | 100-102 °C (for parent 6-aminoquinoline) | [6] |
| Solubility | Data not available | N/A |
Spectral Characterization Profile
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¹H NMR: Protons on the quinoline core would appear in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons would be expected around δ 3.9-4.0 ppm. A broad singlet for the amino (-NH₂) protons would also be present.
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¹³C NMR: Carbon signals for the quinoline ring would appear between δ 110-150 ppm. The carbonyl carbon of the ester would be significantly downfield, typically around δ 165-170 ppm, and the methyl carbon of the ester would be around δ 52 ppm.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl (around 1700-1725 cm⁻¹), and C=C/C=N stretching in the aromatic region (1500-1600 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 202.21, with characteristic fragmentation patterns for the loss of the methoxy group (-OCH₃) or the entire ester group.
Part 2: Synthesis and Chemical Reactivity
The synthesis of Methyl 6-aminoquinoline-3-carboxylate can be approached through several established organic chemistry reactions. A common and logical strategy involves the initial construction of a substituted quinoline core, followed by functional group manipulations.
Synthetic Strategy Overview
A robust synthetic pathway begins with the construction of the 6-nitroquinoline-3-carboxylate core, which is then reduced to the desired 6-amino derivative. The Friedländer annulation or the Gould-Jacobs reaction are standard methods for forming the quinoline ring system. The Gould-Jacobs reaction is particularly suitable for creating the 4-hydroxyquinoline precursor, which can be further modified. The subsequent reduction of the nitro group is a critical step, where chemoselectivity is key to avoid affecting other functional groups.
Experimental Protocol: Synthesis via Nitro-Quinoline Intermediate
This protocol is a representative, multi-step synthesis adapted from established methodologies for similar quinoline derivatives.[9][10]
Step 1: Synthesis of Methyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a high-boiling point solvent such as diphenyl ether.
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Condensation: Heat the mixture to approximately 140-150 °C for 1-2 hours to form the intermediate enamine. Monitor the reaction progress by TLC.
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Cyclization: Increase the temperature to 240-250 °C and reflux for 30-60 minutes. The high temperature induces a thermal cyclization to form the quinolone ring.
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Work-up: Allow the reaction mixture to cool. The product will often precipitate. Dilute the mixture with petroleum ether or hexane, and collect the solid product by filtration. Wash the solid with the same solvent to remove the diphenyl ether. The intermediate ester can then be formed by standard esterification methods if needed.
Causality: The Gould-Jacobs reaction is chosen for its reliability in forming the quinoline-4-one core from anilines. Diphenyl ether is used as the solvent due to its high boiling point, which is necessary to drive the thermal cyclization.
Step 2: Conversion to Methyl 6-nitroquinoline-3-carboxylate
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Chlorination: Suspend the product from Step 1 in excess phosphorus oxychloride (POCl₃). Add a catalytic amount of DMF.
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Reaction: Heat the mixture to reflux for 2-4 hours. This step converts the 4-oxo group into a 4-chloro substituent.
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Work-up: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
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Methanolysis: Dissolve the crude 4-chloro intermediate in methanol and reflux, often with a non-nucleophilic base, to substitute the chloro group and ensure the ester is the methyl form.
Causality: The conversion of the 4-oxo group to a 4-chloro group is a standard method to activate this position, allowing for its removal in a subsequent reduction step to yield the quinoline (rather than quinolone) core.
Step 3: Reduction of the Nitro Group
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Reaction Setup: Dissolve the methyl 6-nitroquinoline-3-carboxylate from Step 2 in a solvent like ethanol or ethyl acetate.
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Reduction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid. Heat the mixture to 50-70 °C for several hours.
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Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction, make it alkaline with a concentrated NaOH or Na₂CO₃ solution to precipitate tin salts, and extract the product into ethyl acetate.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 6-aminoquinoline-3-carboxylate.
Causality: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters.[9] The acidic conditions are necessary for the reaction mechanism.
Part 3: Applications in Medicinal Chemistry and Drug Development
Methyl 6-aminoquinoline-3-carboxylate is not an end-product therapeutic but rather a versatile scaffold. Its value lies in providing a robust platform for generating libraries of compounds for biological screening. The quinoline core itself is found in numerous drugs, validating its utility as a pharmacophore.[2]
Therapeutic Potential Based on the Scaffold
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Anticancer Agents: The quinoline-3-carboxylate framework has been explored for its antiproliferative properties. Derivatives have been synthesized and shown to exhibit micromolar inhibition against cancer cell lines like MCF-7 (breast cancer) and K562 (leukemia).[11][12] The mechanism is often linked to the induction of apoptosis.[11]
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Antimalarial Drugs: The aminoquinoline core is famous for its role in antimalarial drugs like chloroquine and primaquine.[1] The 6-aminoquinoline moiety specifically is a critical intermediate in the synthesis of new antimalarial candidates, and derivatives are actively researched to combat drug-resistant strains of Plasmodium falciparum.[6]
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Antibacterial Agents: The broader quinolone class, which includes fluoroquinolones like ciprofloxacin, are powerful synthetic antibacterial agents.[8] While Methyl 6-aminoquinoline-3-carboxylate is not a fluoroquinolone, its core structure serves as a starting point for developing novel antibacterial compounds.
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Anti-inflammatory Agents: Quinoline-3-carboxamides, which can be readily synthesized from the title compound, have been identified as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in allergic and inflammatory responses.[13]
Role as a Versatile Synthetic Intermediate
The true utility of Methyl 6-aminoquinoline-3-carboxylate is in its capacity for facile diversification to explore structure-activity relationships (SAR).
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